Neopentyl methylphosphonofluoridate

Description

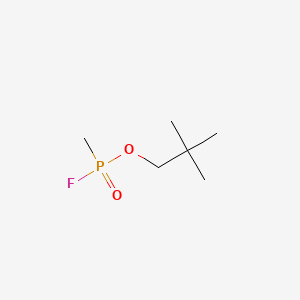

Structure

3D Structure

Properties

CAS No. |

372-62-3 |

|---|---|

Molecular Formula |

C6H14FO2P |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylpropane |

InChI |

InChI=1S/C6H14FO2P/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 |

InChI Key |

ZPQGCTBCVSLWGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COP(=O)(C)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Neopentyl Methylphosphonofluoridate

Direct Synthetic Pathways to Neopentyl Methylphosphonofluoridate

The final step in producing neopentyl methylphosphonofluoridate typically involves the reaction of a highly reactive phosphorus-halogen intermediate with neopentyl alcohol or the fluorination of a neopentyl methylphosphonate (B1257008) precursor.

A primary and direct route to synthesizing esters of methylphosphonic acid involves the reaction of methylphosphonic dichloride with an appropriate alcohol. murdoch.edu.au This method can be adapted for the synthesis of neopentyl methylphosphonofluoridate. The general principle involves the stoichiometric addition of the alcohol to the methylphosphonic dihalide. researchgate.net

The synthesis would proceed by reacting methylphosphonic dichloride (CH₃P(O)Cl₂) with neopentyl alcohol ((CH₃)₃CCH₂OH). This reaction would first lead to the formation of neopentyl methylphosphonochloridate. Subsequent fluorination, or starting with a mixed halide like methylphosphonic chloride fluoride (B91410), would yield the final product. The reaction of methylphosphonic dichloride with primary alcohols to form dialkyl methylphosphonates is a known process, and controlling the stoichiometry is key to achieving the mono-substituted ester. murdoch.edu.au

The core precursors, alkylphosphonic dihalides, are a class of compounds whose stability is influenced by the steric bulk of the alkyl group and the electronegativity of the halogen. thieme-connect.de Dichloro and difluoro compounds are the most common and stable. thieme-connect.de Methylphosphonic dichloride itself can be prepared by treating methylphosphonic acid with reagents like 1-chloro-N,N,2-trimethylprop-1-enylamine. thieme-connect.de

A general scheme for this type of reaction is presented below:

Reaction Scheme: Alcoholysis of Methylphosphonic Dichloride

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after fluorination) |

| Methylphosphonic Dichloride | Neopentyl Alcohol | Neopentyl methylphosphonochloridate | Neopentyl methylphosphonofluoridate |

The synthesis of neopentyl methylphosphonofluoridate shares common strategies with other toxic organophosphorus fluoridates, such as sarin (B92409) (isopropyl methylphosphonofluoridate) and soman (B1219632) (pinacolyl methylphosphonofluoridate). researchgate.net The synthesis of these G-series nerve agents also relies on the reaction of an alkyl methylphosphonic acid derivative with an alcohol, followed by or concurrent with fluorination. researchgate.net For example, the synthesis of various alkyl hydrogen methylphosphonates, which are key hydrolysis products of these agents, has been achieved through a multi-step process starting from trimethyl phosphite. researchgate.net

The key step in many of these syntheses is the formation of the P-F bond. The reaction of alkyl methylphosphonofluoridites with bromine can yield methylphosphonic bromide fluoride, demonstrating a method for creating mixed phosphonic dihalides that can be valuable intermediates. thieme-connect.de These analogous preparations underscore the established chemical principles that govern the formation of the methylphosphonofluoridate functional group.

Precursor Compound Synthesis and Modification

The availability and synthesis of key precursors, such as methylphosphonic acid derivatives and various phosphonates, are critical for the production of neopentyl methylphosphonofluoridate.

Methylphosphonic acid (MPA) is the ultimate precursor from which derivatives like methylphosphonic dichloride are made. murdoch.edu.au MPA is a white, non-volatile solid that is soluble in water. wikipedia.org Its synthesis can be accomplished through several routes. A common laboratory-scale method is the Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite, such as triethyl phosphite, with a methyl halide like methyl chloride. wikipedia.org The resulting dialkyl methylphosphonate is then hydrolyzed to yield methylphosphonic acid. wikipedia.org Direct hydrolysis of the dialkyl phosphonate (B1237965) can be difficult, so the process often involves an intermediate step where the ester is reacted with chlorotrimethylsilane (B32843) to form a silyl (B83357) phosphonate, which is then readily hydrolyzed. wikipedia.org

Michaelis-Arbuzov Route to Methylphosphonic Acid wikipedia.org

Phosphonate Formation: CH₃Cl + P(OC₂H₅)₃ → CH₃PO(OC₂H₅)₂ + C₂H₅Cl

Silylation: CH₃PO(OC₂H₅)₂ + 2 Me₃SiCl → CH₃PO(OSiMe₃)₂ + 2 C₂H₅Cl

Hydrolysis: CH₃PO(OSiMe₃)₂ + 2H₂O → CH₃PO(OH)₂ + 2 HOSiMe₃

Once obtained, methylphosphonic acid can be converted to its dihalide derivatives. For instance, reacting MPA with thionyl chloride is an effective method for preparing methylphosphonyl dichloride, a key reagent for synthesizing phosphonate esters. murdoch.edu.au

Alkyl phosphites and phosphonates are central to many synthetic routes in organophosphorus chemistry. The Michaelis-Arbuzov reaction is a cornerstone for creating alkyl phosphonates from trialkyl phosphites and alkyl halides. nih.gov Despite its prevalence, this reaction can require elevated temperatures and produces an alkyl halide byproduct that can lead to side reactions. nih.gov

Alternative strategies for alkyl phosphonate synthesis have been developed. One such method is the reductive deoxygenation of acyl phosphonates, which provides a room-temperature pathway from carboxylic acids to alkyl phosphonates. nih.gov Another approach involves the transesterification of a reactive phosphonate precursor. For instance, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) is a useful starting material that can react with various alcohols under microwave-assisted, additive-free conditions to produce different H-phosphonates. mdpi.com These methods expand the toolkit for creating the specific phosphonate ester backbones required for compounds like neopentyl methylphosphonofluoridate.

Comparison of Phosphonate Synthesis Methods

| Method | Precursors | Conditions | Advantages |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Often requires heat | Widely used, reliable nih.gov |

| Reductive Deoxygenation | Acyl phosphonate, Hydrazine | Room temperature | Milder conditions nih.gov |

| BTFEP Transesterification | BTFEP, Alcohol | Microwave, additive-free | Short reaction times, stoichiometric reagents mdpi.com |

Advanced Fluorination Strategies in Phosphonate Chemistry

The introduction of the fluorine atom onto the phosphorus center is a critical step that defines the final product as a phosphonofluoridate. Modern synthetic chemistry offers several advanced strategies for fluorination.

Electrophilic fluorinating agents provide a direct path to the P-F bond. Reagents such as Selectfluor can efficiently fluorinate secondary phosphine (B1218219) oxides to yield phosphoric fluorides under mild conditions. organic-chemistry.org This type of transformation is highly relevant to the final step in the synthesis of phosphonofluoridates.

Another area of innovation is in the synthesis of fluorinated organophosphorus compounds for various applications. While not directly forming a P-F bond, methods like the palladium-catalyzed phosphonyldifluoromethylation of alkenes demonstrate sophisticated ways to incorporate fluorine and phosphorus into a molecule simultaneously. rsc.org Similarly, the synthesis of fluorinated aziridine-2-phosphonates highlights the development of complex protocols for creating C-F bonds adjacent to a phosphonate group, often involving intramolecular cyclization of halofluorinated precursors. mdpi.com The development of fluorinated phosphonate esters has also been shown to enhance reactivity in certain chemical transformations, such as the Horner-Wadsworth-Emmons reaction. numberanalytics.com These advanced strategies, particularly direct electrophilic fluorination, represent powerful tools that can be applied to the synthesis of neopentyl methylphosphonofluoridate.

Strategies for P-F Bond Formation

The introduction of a fluorine atom onto a phosphorus center is a key transformation in the synthesis of compounds like Neopentyl methylphosphonofluoridate. This can be accomplished through several distinct strategies, primarily involving the reaction of a suitable phosphorus precursor with a fluorinating agent.

One of the most common approaches is the halogen exchange (Halex) reaction. In this method, a phosphorus compound bearing a more labile halogen, typically chlorine, is treated with a source of fluoride ions. For instance, the synthesis of analogous organophosphorus fluoridates can be achieved by reacting a phosphonic dichloride with an alcohol to form an alkylphosphonic chloridate, which is then subjected to fluorination using a reagent like sodium fluoride. wikipedia.org The synthesis of Neopentyl methylphosphonofluoridate can be achieved by reacting neopentyl alcohol with methylphosphonic dichloride, followed by fluorination. tno.nl

Another strategy involves the use of fluorinating agents that can directly replace a hydroxyl group on the phosphorus atom. These reactions often require activation of the P-OH group. The choice of fluorinating agent is critical and depends on the substrate's reactivity and the desired reaction conditions. numberanalytics.com

Table 1: Comparison of Selected Fluorinating Agents for P-F Bond Formation

| Fluorinating Agent | Precursor Type | Typical Reaction | Reference |

|---|---|---|---|

| Sodium Fluoride (NaF) | P-Cl | Halogen Exchange | wikipedia.org |

| Sulfuryl Chloride Fluoride (SO₂FCl) | P(III) Esters (e.g., Silyl Phosphites) | Oxidative Fluorination | acs.org |

| Diethylaminosulfur Trifluoride (DAST) | P-OH | Deoxyfluorination |

Sulfuryl Fluoride as a Fluorination Reagent

Sulfuryl fluoride (SO₂F₂), a colorless and odorless gas, is known primarily as a fumigant insecticide. nih.gov While it is used in organic synthesis, its application in the direct fluorination of phosphorus compounds like phosphonate precursors is less common than that of its analogue, sulfuryl chloride fluoride (SO₂FCl). acs.orgnih.gov

Research has demonstrated the utility of sulfuryl chloride fluoride as an effective reagent for the fluorination of trivalent phosphorus compounds. acs.org For example, it can readily fluorinate trimethylsilyl (B98337) phosphites to produce phosphorofluoridates. This type of reaction proceeds via an oxidative fluorination mechanism, where the phosphorus(III) center is oxidized to phosphorus(V) while the P-F bond is formed. Given the structural and chemical similarities, this highlights the potential of sulfuryl-based reagents in the synthesis of P-F bonds, even if SO₂F₂ itself is not the most frequently cited reagent for this specific transformation in organophosphorus chemistry. acs.org Sulfuryl fluoride is noted to be stable but undergoes rapid hydrolysis in the presence of aqueous alkali. nih.gov

Emerging Synthetic Methodologies

The field of organophosphorus synthesis is continually advancing, with new methods being developed to improve efficiency, selectivity, and molecular diversity. These emerging strategies offer powerful alternatives to classical synthetic routes for preparing compounds like Neopentyl methylphosphonofluoridate.

Phosphorus(V) Fluoride Exchange (PFEx) Chemistry

A significant recent development is Phosphorus(V) Fluoride Exchange (PFEx) chemistry, which has been established as a powerful click reaction for reliably forming P-O and P-N bonds. nih.govchemrxiv.org This methodology is inspired by the function of phosphate (B84403) connectors in nature and utilizes stable P(V)-F hubs that can react with nucleophiles like alcohols and amines. nih.govresearchgate.net

The PFEx reaction is characterized by the Lewis base-catalyzed exchange of a P-F bond for a new bond with an incoming nucleophile. chemrxiv.orgresearchgate.net The reactivity of P(V)-F compounds in these transformations is superior to their P(V)-Cl counterparts, providing a distinct window of reactivity that qualifies PFEx as a true click reaction. nih.govchemrxiv.org This method allows for the rapid and efficient construction of multidimensional connections around a central phosphorus atom under mild conditions. chemrxiv.org The use of substrates with multiple P-F bonds enables selective, serial exchange reactions, opening avenues for creating diverse molecular structures. nih.govresearchgate.net This approach represents a novel and highly efficient pathway for the late-stage functionalization of complex molecules and the synthesis of organophosphates. claremont.edu

Table 2: Key Features of Phosphorus(V) Fluoride Exchange (PFEx) Chemistry

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Click Chemistry, Nucleophilic Substitution | nih.govchemrxiv.org |

| Substrates | P(V)-F hubs (e.g., phosphoramidic difluorides) | chemrxiv.orgresearchgate.net |

| Nucleophiles | Aryl alcohols, alkyl alcohols, amines | nih.govresearchgate.net |

| Catalyst | Lewis amine bases (e.g., TBD, DBU) | nih.govresearchgate.net |

| Bonds Formed | P-O, P-N | nih.gov |

| Advantages | High yields, robust, mild conditions, orthogonal to other click reactions | chemrxiv.orgresearchgate.net |

Solid-Phase Synthesis Approaches for Phosphorus Compounds

Solid-phase synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for the assembly of organophosphorus compounds. researchgate.netnih.govbenthamdirect.com This technique involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions, and finally cleaving the desired product from the solid support.

This approach has been successfully applied to the synthesis of various phosphorus-containing molecules, including phosphonates and O-phosphorylated peptides. researchgate.netnih.gov A general method involves assembling a molecule (like a peptide) on the resin, then treating the resin-bound molecule with a phosphorus reagent to introduce the desired moiety. nih.gov For example, unprotected hydroxyl groups on the solid support can be phosphitylated using a reagent like bis(benzyloxy)(diisopropylamino)phosphine, followed by oxidation to the stable phosphate or phosphonate. nih.gov The final product is then cleaved from the resin and deprotected. This methodology avoids tedious purification steps after each reaction and is amenable to automation, making it highly efficient for creating libraries of related compounds. nih.gov

Table 3: General Stages in Solid-Phase Synthesis of Phosphorus Compounds

| Stage | Description | Reference |

|---|---|---|

| 1. Resin Functionalization | Preparing the insoluble polymer support with appropriate linkers. | nih.gov |

| 2. Anchoring | Covalently attaching the initial substrate to the solid support. | nih.gov |

| 3. Moiety Introduction | Stepwise reactions to build the molecule, including the introduction of the phosphorus center (e.g., via phosphitylation). | nih.gov |

| 4. Oxidation | Conversion of P(III) species to the more stable P(V) state (e.g., phosphonate or phosphate). | nih.gov |

| 5. Cleavage & Deprotection | Releasing the final organophosphorus compound from the resin and removing protecting groups. | nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name | Chemical Formula / Class |

|---|---|

| Neopentyl methylphosphonofluoridate | C₆H₁₄FO₂P |

| Sulfuryl Fluoride | SO₂F₂ |

| Sulfuryl Chloride Fluoride | SO₂FCl |

| Sodium Fluoride | NaF |

| Methylphosphonic dichloride | CH₃Cl₂OP |

| Neopentyl alcohol | C₅H₁₂O |

| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS |

| Selectfluor | C₇H₁₄BCl₂F₂N₂ |

| Trimethylsilyl phosphites | Organophosphorus Compound |

| Phosphorofluoridates | Organophosphorus Compound |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | C₇H₁₃N₃ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Phosphoramidic difluorides | Organophosphorus Compound |

Mechanistic Investigations of Neopentyl Methylphosphonofluoridate Chemical Reactivity

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of neopentyl methylphosphonofluoridate involves the cleavage of the phosphorus-fluorine (P-F) bond by water. This process is significantly influenced by the chemical environment, including pH and the presence of other ions.

pH-Dependent Hydrolysis Mechanisms

The rate of hydrolysis of phosphonofluoridates is highly dependent on the pH of the solution. The reaction can be catalyzed by both acid and base, exhibiting a characteristic V-shaped pH-rate profile where the rate is slowest in the neutral pH range and increases in both acidic and alkaline conditions. e3s-conferences.org

Under acidic conditions (pH < 4), the reaction is accelerated. e3s-conferences.org In alkaline environments (pH > 6.5), the hydrolysis rate also increases significantly with rising pH. e3s-conferences.org This is because the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than water and readily attacks the electrophilic phosphorus atom. The lability of the fluoride (B91410) leaving group is a key factor; in mildly basic solutions (e.g., pH ~9), the P-F bond is susceptible to cleavage, facilitating hydrolysis. researchgate.net

The specific products of hydrolysis can also be pH-dependent. For analogous organophosphate compounds, different products can be favored depending on the pH. For instance, with the simulant methyl paraoxon (B1678428), hydrolysis at a pH below 9 yields methyl 4-nitrophenyl phosphate (B84403) as the major product, whereas at a pH above 10, dimethyl phosphate is the exclusive product. nih.gov This suggests that the precise pathway of bond cleavage in neopentyl methylphosphonofluoridate hydrolysis could also be influenced by pH.

Table 1: pH Influence on the Hydrolysis Rate of Soman (B1219632) (Pinacolyl Methylphosphonofluoridate), a Structural Analogue

| pH Range | Effect on Hydrolysis Rate Constant |

| 1–4 | Decreases with increasing pH |

| 4–6.5 | Remains relatively constant |

| > 6.5 | Increases with increasing pH |

| This table is based on the described kinetics for Soman, a related phosphonofluoridate, as detailed in the literature. e3s-conferences.org |

Influence of Ionic Environment on Reaction Rates

The ionic strength of the medium can have a measurable effect on the rate of hydrolysis. research-solution.com According to the Debye-Hückel theory, the rate of a reaction involving charged species is influenced by the ionic strength of the solution. nih.gov For the hydrolysis of an uncharged molecule like neopentyl methylphosphonofluoridate reacting with a neutral water molecule, the primary effect of ionic strength is expected to be small. However, in acid- or base-catalyzed hydrolysis, where ions like H₃O⁺ or OH⁻ are reactants, the ionic environment becomes more significant.

Studies on related enzyme kinetics and substrate binding demonstrate this principle clearly. For instance, the dissociation constant (Kdiss) for the enzyme-ADP complex (EADP) increases substantially with increasing ionic strength, indicating that the binding affinity is weakened. nih.gov This is because the ions in the solution can shield the electrostatic interactions necessary for binding. A similar principle applies to reaction kinetics; the variation of a rate constant with ionic strength can provide insight into the charges of the ions involved in the rate-determining step of a reaction. caltech.edu

Table 2: Example of Ionic Strength's Effect on a Dissociation Constant (EADP in Cl⁻ Medium)

| Ionic Strength (M) | Kdiss (µM) |

| 0.075 | ~0.3 |

| 0.52 | ~7.0 |

| This table illustrates the general principle of how ionic strength affects equilibrium, using data for ADP binding as a representative example. nih.gov |

Fluoride-Promoted Hydrolysis Mechanisms

The term "fluoride-promoted hydrolysis" can refer to the autocatalytic role of the fluoride ion (F⁻) released during the reaction. Once liberated, the fluoride ion, a competent nucleophile, can potentially attack the phosphorus center of another molecule of neopentyl methylphosphonofluoridate. However, the most critical aspect is the inherent lability of the phosphorus-fluoride bond, which makes it the primary leaving group in these reactions. researchgate.net The cleavage of this bond is the rate-determining step in many nucleophilic substitution reactions at the phosphorus center. The high electronegativity of fluorine creates a strong dipole on the P-F bond, making the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles, including water.

Nucleophilic Substitution Reactions at the Phosphorus Center

The electrophilic nature of the phosphorus atom in neopentyl methylphosphonofluoridate makes it a target for a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, typically resulting in the displacement of the fluoride ion.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, react with phosphonofluoridates to form the corresponding phosphonic esters. The reaction with phenols, which are more acidic than alcohols, typically involves the more nucleophilic phenoxide ion. Studies on the reaction of the closely related compound isopropyl methylphosphonofluoridate with substituted phenols demonstrate a classic nucleophilic substitution at the phosphorus center. acs.org

The reaction is generally reversible and can be catalyzed by either acid or base. libretexts.org Acid catalysis involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a weak nucleophile like an alcohol. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the fluoride ion to yield the final ester product.

Table 3: General Mechanism of Reaction with Oxygen Nucleophiles

| Step | Description |

| 1 | Nucleophilic attack by the oxygen atom (of an alcohol or phenoxide) on the electrophilic phosphorus center. |

| 2 | Formation of a transient pentacoordinate (trigonal bipyramidal) intermediate. |

| 3 | Expulsion of the fluoride ion (F⁻) as the leaving group. |

| 4 | Formation of the new P-O bond, resulting in a phosphonic ester. |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, such as primary and secondary amines, are generally more reactive than their oxygen counterparts toward phosphonofluoridates. The reaction mechanism is analogous to that with oxygen nucleophiles: the lone pair of electrons on the nitrogen atom attacks the electrophilic phosphorus atom. libretexts.orgwizeprep.com This nucleophilic attack leads to the formation of a transient pentacoordinate intermediate, followed by the elimination of the fluoride ion to yield a phosphonamidate. wizeprep.comyoutube.com

The reactivity of the amine is a critical factor. Primary amines react to form N-substituted phosphonamidates. The nucleophilicity of amines can be influenced by various factors. For instance, the reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates has been shown to significantly reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.com This demonstrates that the availability of the amine's lone pair is crucial for the reaction to proceed.

Table 4: Reactivity of Amines in Nucleophilic Substitution

| Amine Type | Reactivity | Product |

| Primary Amine (R-NH₂) | High | N-Alkyl phosphonamidate |

| Secondary Amine (R₂-NH) | Moderate to High | N,N-Dialkyl phosphonamidate |

| Protected Amine (e.g., Carbamate) | Significantly Reduced | Little to no reaction |

| This table provides a qualitative overview of amine reactivity in this context. mdpi.com |

Role of Fluoride as a Leaving Group

The chemical reactivity of neopentyl methylphosphonofluoridate in nucleophilic substitution reactions is intrinsically linked to the function of fluoride as a leaving group. The phosphorus-fluorine (P-F) bond is notable for its high strength, which is a result of the significant difference in electronegativity between the phosphorus and fluorine atoms. quora.com This high bond energy might suggest that fluoride is a poor leaving group. stackexchange.com However, in the context of organophosphorus compounds like neopentyl methylphosphonofluoridate, fluoride can indeed serve as an effective leaving group. stackexchange.comnih.gov

The high electronegativity of fluorine renders the phosphorus atom highly electrophilic and thus susceptible to nucleophilic attack. quora.com When a nucleophile attacks the phosphorus center, a pentacoordinate intermediate can be formed. stackexchange.com The expulsion of the fluoride ion from this intermediate is a key step. The relative stability of the fluoride anion once it has departed contributes to its efficacy as a leaving group. stackexchange.com In enzymatic reactions, such as the inhibition of acetylcholinesterase, the enzyme's active site can stabilize the transition state, facilitating the expulsion of the fluoride ion. stackexchange.com The formation of the P-F bond is a critical factor, and its subsequent cleavage is central to the hydrolysis mechanism of related organophosphorus compounds. acs.org

Unimolecular Elimination Pathways

In the absence of a nucleophile, neopentyl methylphosphonofluoridate can undergo thermal decomposition through unimolecular elimination reactions. These pathways are influenced by the molecule's structure and the energetic favorability of cyclic transition states.

Four-Center Elimination Mechanisms

One potential unimolecular pathway is a four-center elimination reaction. dtic.milosti.gov In the case of neopentyl methylphosphonofluoridate, this would hypothetically involve the abstraction of a hydrogen atom from the neopentyl group by the fluorine atom via a strained, four-membered cyclic transition state. While this mechanism has been considered for the decomposition of organophosphorus compounds, it is generally considered to be less favorable than six-center eliminations due to the high ring strain in the transition state. dtic.milosti.gov For some organophosphorus esters, four-center eliminations have been proposed to lead to the formation of an alcohol and a P=O group. osti.gov

Six-Center Concerted Reactions

A more commonly accepted unimolecular decomposition pathway for alkyl phosphonates and phosphates is a six-center concerted reaction. dtic.milosti.govrsc.org This mechanism involves the formation of a cyclic transition state where a hydrogen atom from the alkyl group is abstracted by the phosphoryl oxygen. osti.gov For neopentyl methylphosphonofluoridate, this would involve a γ-hydrogen on the neopentyl group. This process leads to the elimination of an alkene (isobutylene) and the formation of a P-OH group. dtic.mil The six-membered transition state is sterically and energetically more favorable than the four-membered equivalent, making this a more probable route for thermal decomposition. dtic.milrsc.org

Radical Reaction Pathways and Decomposition

Under high-energy conditions such as combustion or pyrolysis, the decomposition of organophosphorus compounds like neopentyl methylphosphonofluoridate can proceed through radical reaction pathways. dtic.milresearchgate.net These pathways involve the homolytic cleavage of covalent bonds, leading to the formation of highly reactive radical species.

The combustion chemistry of organophosphorus compounds considers both radical reactions and molecular eliminations. dtic.mil The initial step in a radical pathway could be the cleavage of the P-F, P-O, or C-P bonds. For instance, the combustion of a related compound in the presence of fluorine and phosphorus resulted in the generation of trifluoromethyl radical (·CF3) and phosphorus free radicals (PO· and PO2·). acs.org These radicals can then participate in a series of propagation steps, leading to a complex mixture of decomposition products. dtic.milresearchgate.net

Table 1: Potential Bond Dissociation Energies (BDEs) in Related Molecules

| Bond | BDE (kJ mol−1) | Context |

| P-F | 439.5 - 556.5 | Dependent on substituents on the phosphorus atom. frontiersin.org |

| P-Cl | 299.8 - 372.4 | For comparison with P-F bonds. frontiersin.org |

| P-O | ~155 | General value, can vary significantly. quora.com |

Note: This table presents a range of bond dissociation energies for P-F and P-Cl bonds in various substituted phosphines and a general value for a P-O bond to provide context for potential radical cleavage. Specific BDEs for neopentyl methylphosphonofluoridate would require dedicated computational studies.

Catalytic Enhancements of Reaction Rates and Selectivity

The reaction rates and selectivity of neopentyl methylphosphonofluoridate with nucleophiles can be significantly enhanced through catalysis. Both Lewis acids and other catalytic systems can be employed to accelerate its transformation, often through hydrolysis.

Lewis acid catalysis has been shown to be effective for the hydrolysis and other reactions of organophosphorus compounds. researchgate.netrsc.orgresearchgate.net Phosphonium salts, for example, can act as metal-free Lewis acid catalysts. researchgate.netresearchgate.net The Lewis acidic phosphorus center can activate the substrate towards nucleophilic attack. rsc.org Similarly, metal-organic frameworks (MOFs) have been investigated for their ability to catalyze the hydrolysis of organophosphorus nerve agents. researchgate.net

The hydrolysis of related organophosphorus fluoridates, such as sarin (B92409) and soman, has been a major focus of catalysis research. nih.govnih.gov Enzymes like diisopropyl fluorophosphatase (DFPase) catalyze the hydrolysis of such compounds. nih.gov The mechanism often involves nucleophilic attack on the phosphorus center, facilitated by the enzyme's active site. nih.gov Additionally, the presence of certain oximes can assist in the catalytic hydrolysis by enzymes like butyrylcholinesterase (BChE). nih.gov

Table 2: Examples of Catalytic Systems for Organophosphorus Compound Reactions

| Catalyst Type | Example | Mechanism of Action | Reference |

| Lewis Acid (Metal-Free) | Electrophilic Phosphonium Cations | Activation of the substrate by the Lewis acidic phosphorus center. | researchgate.netrsc.org |

| Lewis Acid (Metal-based) | Metal-Organic Frameworks (MOFs) | Facilitation of hydrolysis, often involving metal centers in the framework. | researchgate.net |

| Enzyme | Diisopropyl fluorophosphatase (DFPase) | Nucleophilic attack by an active site residue (e.g., Asp229) on the phosphorus center. | nih.gov |

| Enzyme-Reactivator System | Butyrylcholinesterase (BChE) with oximes | Oxime assists in the reactivation of the inhibited enzyme, enabling catalytic turnover. | nih.gov |

Advanced Spectroscopic Characterization of Neopentyl Methylphosphonofluoridate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of neopentyl methylphosphonofluoridate, providing detailed information about the hydrogen, phosphorus, and carbon atomic environments and their connectivity.

Proton (¹H) NMR spectroscopy provides crucial information for assigning the proton-bearing fragments of the molecule. The spectrum is expected to show three distinct signals corresponding to the methyl group attached to the phosphorus, and the methylene (B1212753) and tert-butyl protons of the neopentyl group.

The methyl protons (P-CH₃) are expected to appear as a doublet due to coupling with the spin-active phosphorus-31 (³¹P) nucleus. The neopentoxy methylene protons (-O-CH₂-) will also appear as a doublet, similarly coupled to the ³¹P nucleus. The nine protons of the tert-butyl group (C(CH₃)₃) are chemically equivalent and shielded, and are thus expected to produce a sharp singlet, showing no significant coupling to the distant phosphorus atom.

Based on data from analogous neopentyl esters and methylphosphonates, the predicted chemical shifts (δ) and coupling constants (J) are summarized below acs.orgasianpubs.orgacs.orgnetlify.app.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -C(CH ₃)₃ | ~0.95 | Singlet (s) | N/A |

| P-CH ₃ | ~1.50 | Doublet (d) | ²J(H,P) ≈ 18 |

| -O-CH ₂- | ~3.80 | Doublet (d) | ³J(H,P) ≈ 8 |

This table is interactive. Click on the headers to sort the data.

Phosphorus-31 (³¹P) NMR spectroscopy is highly specific for analyzing the chemical environment around the phosphorus atom. wikipedia.org Since ³¹P has 100% natural abundance and a spin of ½, it is a sensitive nucleus for NMR studies. wikipedia.org For neopentyl methylphosphonofluoridate, the phosphorus atom is chiral and is bonded to four different substituents: a methyl group, a fluorine atom, a neopentyl ester oxygen, and a double-bonded oxygen.

The chemical shift in ³¹P NMR is sensitive to the nature of the substituents on the phosphorus atom. nih.govresearchgate.net The spectrum is expected to show a complex multiplet due to coupling with the adjacent fluorine atom (¹⁹F) and the protons of the methyl (P-CH₃) and neopentoxy (-O-CH₂-) groups. The largest coupling will be the one-bond coupling to fluorine (¹J(P,F)), which will split the signal into a doublet. Each peak of this doublet will be further split by the three protons of the methyl group and the two protons of the methylene group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ³¹P | +25 to +35 | Doublet of quartets of triplets (dqt) | ¹J(P,F) ≈ 1050-1100, ²J(P,H) ≈ 18 (from CH₃), ³J(P,H) ≈ 8 (from CH₂) |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon environments within the molecule. For neopentyl methylphosphonofluoridate, four distinct carbon signals are anticipated in the proton-decoupled spectrum: one for the methyl group attached to phosphorus, and three for the neopentyl group (the quaternary carbon, the methylene carbon, and the three equivalent methyl carbons of the tert-butyl group).

These signals will exhibit splitting due to coupling with the ³¹P nucleus. The carbon of the P-CH₃ group will show a large one-bond coupling constant (¹J(C,P)). The carbons of the neopentyl group will show smaller two-bond (P-O-C H₂) and three-bond (P-O-C-C (CH₃)₃) coupling constants. rsc.orgtandfonline.com Long-range coupling to fluorine may also contribute to the complexity of the signals. acs.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) | Predicted Coupling Constant (J, Hz) |

| P-C H₃ | ~15 | Doublet (d) | ¹J(C,P) ≈ 130-145 |

| -C(C H₃)₃ | ~26 | Doublet (d) | ³J(C,P) ≈ 5-7 |

| -C (CH₃)₃ | ~32 | Doublet (d) | ²J(C,P) ≈ 6-8 |

| -O-C H₂- | ~78 | Doublet (d) | ²J(C,P) ≈ 7-9 |

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for confirming structural assignments by showing correlations between different nuclei. The ¹H-³¹P Fast-HMQC experiment is particularly useful for organophosphorus compounds. researchgate.netjeolusa.com

This experiment would generate a 2D plot with the ¹H spectrum on one axis and the ³¹P spectrum on the other. Correlation peaks would appear at the intersection of the chemical shifts of coupled ¹H and ³¹P nuclei. For neopentyl methylphosphonofluoridate, cross-peaks would be expected to connect the ³¹P signal with the ¹H signal of the P-CH₃ group and the ¹H signal of the -O-CH₂- group. This provides unambiguous evidence for the connectivity between these proton environments and the phosphorus atom, confirming the structural assignment. This method is noted for its high sensitivity and selectivity, effectively suppressing background signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. netlify.appmsu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For neopentyl methylphosphonofluoridate, key characteristic absorption bands are expected for the P=O, P-F, P-O-C, and C-H bonds. researchgate.netrsc.orglibretexts.org

The P=O stretching vibration is typically a very strong and sharp absorption. The P-F and P-O-C stretching vibrations also give rise to strong absorptions in the fingerprint region of the spectrum. The various C-H bonds of the methyl and neopentyl groups will produce characteristic stretching and bending vibrations.

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2870 - 2960 | Strong |

| P=O | Stretching | 1250 - 1300 | Strong, Sharp |

| P-O-C | Stretching | 950 - 1050 | Strong |

| P-F | Stretching | 800 - 900 | Strong |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides a detailed fingerprint of a molecule's vibrational modes. horiba.combruker.com For Neopentyl methylphosphonofluoridate, the Raman spectrum is characterized by specific peaks corresponding to the vibrations of its distinct chemical bonds. nih.gov While a publicly available, experimentally verified spectrum for this specific compound is scarce, the expected vibrational modes can be predicted based on data from analogous organophosphorus compounds, such as Sarin (B92409) and Soman (B1219632). nih.govrsc.org

Key vibrational modes for methylphosphonofluoridates are well-documented. nih.gov The P=O stretching vibration typically appears as a strong band in the 1270–1310 cm⁻¹ region. Another prominent feature is the P-F stretching vibration, which is expected to be found in the 800–850 cm⁻¹ range. The P-O-C asymmetric stretch from the neopentoxy group would likely be observed around 1000–1050 cm⁻¹. Vibrations associated with the P-CH₃ group are also characteristic, with a notable peak around 720 cm⁻¹. The various C-H bond vibrations of the methyl and neopentyl groups would populate other regions of the spectrum. rsc.org

Expected Raman Shifts for Neopentyl Methylphosphonofluoridate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| P=O Stretch | ~1270 - 1310 | Phosphoryl |

| P-O-C Asymmetric Stretch | ~1000 - 1050 | Phosphonate (B1237965) Ester |

| P-F Stretch | ~800 - 850 | Phosphonyl Fluoride (B91410) |

| P-C Stretch | ~720 | Methylphosphonate (B1257008) |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a primary technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. cntrarmscontrol.orgiupac.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile organophosphorus compounds. researchgate.netnih.gov

Fragmentation Pattern Analysis

In electron impact (EI) mass spectrometry, a common technique, Neopentyl methylphosphonofluoridate (molar mass approx. 168.1 g/mol ) undergoes predictable fragmentation. acdlabs.com The molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 168 may be observed, though it can be of low intensity. libretexts.org

The fragmentation is dominated by cleavages at the phosphorus center and rearrangements within the neopentyl group. A common fragmentation pathway for neopentyl-containing compounds is the loss of a tert-butyl radical (•C₄H₉) following rearrangement, leading to a stable tert-butyl cation at m/z 57, which is often the base peak. Another significant fragment is the neopentyl cation at m/z 71. Other characteristic fragments arise from the loss of the fluorine atom ([M-F]⁺ at m/z 149) or the entire neopentoxy group ([M-OC₅H₁₁]⁺), resulting in the [CH₃P(O)F]⁺ ion at m/z 81. Analysis of these fragment ions allows for the confident identification of the original molecule's structure. oup.comnih.gov

Characteristic Mass Fragments of Neopentyl Methylphosphonofluoridate (EI-MS)

| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 168 | [C₆H₁₄FO₂P]⁺ | Molecular Ion (M⁺) |

| 149 | [C₆H₁₄O₂P]⁺ | Loss of •F |

| 81 | [CH₃P(O)F]⁺ | Loss of •OC₅H₁₁ |

| 71 | [C₅H₁₁]⁺ | Neopentyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (from rearrangement) |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov For Neopentyl methylphosphonofluoridate, the calculated exact mass of the molecular ion [C₆H₁₄FO₂P]⁺ is 168.06606 u. HRMS can measure this value with precision in the parts-per-million (ppm) range, which allows it to be distinguished from other potential compounds that have the same nominal mass but different elemental compositions. nih.gov This capability is crucial for unambiguous identification in complex samples. nih.govpurdue.edu

X-ray Diffraction and Scattering Techniques for Structural Analysis

X-ray techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. uol.dencl.ac.ukhzdr.de This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern of spots is analyzed to build a precise model of the molecule, providing exact bond lengths, bond angles, and crystallographic unit cell parameters. uol.deuhu-ciqso.es For a chiral molecule like Neopentyl methylphosphonofluoridate (due to the stereogenic phosphorus center), SCXRD can also determine its absolute configuration. springernature.com

While SCXRD provides the gold standard of structural data, obtaining suitable single crystals can be challenging. uhu-ciqso.es Publicly accessible crystallographic data for Neopentyl methylphosphonofluoridate is not available, likely due to the compound's nature. However, databases like the Cambridge Crystallographic Data Centre (CCDC) are the primary repositories for such information. youtube.comcam.ac.uk

Information Provided by SCXRD

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. uol.de |

| Bond Lengths & Angles | Calculated from atomic coordinates, defining the molecule's geometry. uhu-ciqso.es |

| Absolute Configuration | The specific 3D arrangement of atoms for a chiral molecule. springernature.com |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline solids. rsc.orgyoutube.com Instead of a single crystal, the sample is a powder composed of numerous tiny, randomly oriented crystallites. youtube.com The X-ray beam diffracts off the various crystal lattice planes, producing a characteristic pattern of peaks at different angles (2θ). youtube.comresearchgate.net

This pattern serves as a fingerprint for a specific crystalline phase. rsc.org It can be used to identify the compound by comparing the experimental pattern to entries in a reference database. youtube.com PXRD is also valuable for assessing sample purity, identifying different crystalline forms (polymorphs), and quantifying the composition of mixed-phase samples. youtube.comrsc.org As with SCXRD, specific PXRD data for Neopentyl methylphosphonofluoridate is not found in open literature.

Small-Angle and Wide-Angle X-ray Scattering for Nanoscale Order

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive analytical techniques that provide valuable information about the structure of materials at different length scales. When X-rays are directed at a sample, they are scattered by the electrons in the material. The pattern of this scattering can reveal details about the size, shape, and arrangement of nanoscale features.

WAXS, on the other hand, provides information about the atomic-level structure and the degree of crystallinity within a material. By analyzing the Bragg peaks in the wide-angle region, one could determine the characteristic lattice spacings and potentially identify the crystalline polymorphs of Neopentyl methylphosphonofluoridate. The combined use of SAXS and WAXS can offer a comprehensive picture of the material's structure, from the atomic to the nanoscale.

Hypothetical Data Table for SAXS/WAXS Analysis of Neopentyl Methylphosphonofluoridate:

| Parameter | Hypothetical Value | Information Yielded |

| SAXS Data | ||

| Radius of Gyration (Rg) | e.g., 5.2 nm | Indicates the overall size of any aggregates or nanoscale structures. |

| Scattering Vector (q) range | 0.01 - 0.5 Å⁻¹ | Defines the size range of structures being probed. |

| Porod Exponent | e.g., -3.8 | Provides information about the surface characteristics of scattering objects. |

| WAXS Data | ||

| Peak Position (2θ) | e.g., 15.2°, 22.5°, 28.1° | Corresponds to specific d-spacings in the crystal lattice. |

| d-spacing | e.g., 5.82 Å, 3.95 Å, 3.17 Å | Represents the distance between atomic planes in the crystal. |

| Crystallinity Index | e.g., 65% | Quantifies the degree of crystalline order versus amorphous content. |

Note: The values presented in this table are purely hypothetical and are intended to illustrate the type of data that would be obtained from such an analysis.

Electron Diffraction Tomography (EDT) for Nanocrystal Structure

Electron Diffraction Tomography (EDT) is a powerful technique used to determine the three-dimensional atomic structure of nanocrystals. It is particularly valuable for samples that are too small for conventional single-crystal X-ray diffraction. In EDT, a transmission electron microscope (TEM) is used to collect a series of electron diffraction patterns from a nanocrystal as it is tilted at various angles.

This series of diffraction patterns, known as a tilt series, is then used to reconstruct a 3D map of the reciprocal lattice of the crystal. From this map, the unit cell parameters and the symmetry of the crystal can be determined. Advanced computational methods can then be employed to solve the crystal structure and refine the atomic positions.

For a compound like Neopentyl methylphosphonofluoridate, EDT could provide definitive information about its crystal structure, including bond lengths, bond angles, and the packing of molecules in the solid state. This level of detail is crucial for understanding its physical and chemical properties.

Hypothetical Data Table for EDT Analysis of Neopentyl Methylphosphonofluoridate:

| Parameter | Hypothetical Value | Significance |

| Crystal System | e.g., Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Parameters | ||

| a | e.g., 8.5 Å | Length of the 'a' axis of the unit cell. |

| b | e.g., 10.2 Å | Length of the 'b' axis of the unit cell. |

| c | e.g., 7.8 Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between the 'b' and 'c' axes. |

| β | e.g., 105.3° | Angle between the 'a' and 'c' axes. |

| γ | 90° | Angle between the 'a' and 'b' axes. |

| Key Bond Lengths | ||

| P-F | e.g., 1.58 Å | Provides insight into the nature of the phosphorus-fluorine bond. |

| P=O | e.g., 1.45 Å | Characterizes the double bond between phosphorus and oxygen. |

| P-O(neopentyl) | e.g., 1.62 Å | Defines the ester linkage. |

| P-C(methyl) | e.g., 1.79 Å | Characterizes the phosphorus-carbon bond. |

Note: The values presented in this table are purely hypothetical and are intended to illustrate the type of data that would be obtained from an EDT analysis.

Computational and Theoretical Chemistry Studies of Neopentyl Methylphosphonofluoridate

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like Neopentyl methylphosphonofluoridate, DFT would be employed to predict various properties.

Commonly used functionals for organophosphorus compounds include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.orgacs.org Other functionals, such as MPW1K, have also been utilized for studying the reactivity of similar compounds. researchgate.net The choice of the basis set is also crucial for accurate calculations, with Pople-style basis sets like 6-31G(d) or larger sets like 6-311++G** being typical choices for providing a flexible description of the electron distribution. acs.orgresearchgate.net

A DFT study on Neopentyl methylphosphonofluoridate would typically yield information on:

Optimized molecular geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting dipole moment.

Vibrational frequencies: Which can be compared with experimental infrared (IR) spectra to validate the calculated structure. acs.orgresearchgate.net

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods can provide highly accurate results, though often at a higher computational cost than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For Neopentyl methylphosphonofluoridate, ab initio calculations would be valuable for:

High-accuracy energy calculations: Providing a benchmark for the total electronic energy of the molecule.

Detailed electronic structure analysis: Offering a more rigorous description of electron correlation effects, which are important for accurately predicting bond energies and reaction barriers.

Conformational analysis: The neopentyl group can adopt different orientations, and ab initio methods could be used to accurately determine the relative energies of these conformers.

Studies on related organophosphorus compounds have often employed ab initio methods to investigate their interaction with other molecules, such as water, to understand microsolvation effects. researchgate.net

Predicting the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. pennylane.ai This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. pennylane.ai For Neopentyl methylphosphonofluoridate, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The optimization process typically starts with an initial guess of the geometry and uses an algorithm to iteratively adjust the atomic positions to lower the total energy until a stationary point is reached. pennylane.ai The accuracy of the resulting geometry is dependent on the level of theory (e.g., DFT or ab initio method) and the basis set used. rsc.org The optimized geometry is crucial as it serves as the foundation for calculating most other molecular properties.

Below is an illustrative table of the types of geometric parameters that would be determined for Neopentyl methylphosphonofluoridate through molecular geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Illustrative) |

| Bond Length | P | O | 1.55 Å | ||

| Bond Length | P | F | 1.58 Å | ||

| Bond Length | P | C(methyl) | 1.78 Å | ||

| Bond Length | O | C(neopentyl) | 1.45 Å | ||

| Bond Angle | O | P | F | 105.0° | |

| Bond Angle | C(methyl) | P | F | 102.0° | |

| Dihedral Angle | C(neopentyl) | O | P | F | 180.0° |

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. Specific, experimentally validated data for Neopentyl methylphosphonofluoridate is not available in the reviewed literature.

Computational Reaction Mechanism Analysis

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing insights into the transient species and energy changes involved.

A key aspect of studying a chemical reaction is identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. nih.gov Characterizing the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For Neopentyl methylphosphonofluoridate, a likely reaction to be studied computationally is its hydrolysis, which involves the breaking of the P-F bond. Computational chemists would model the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the phosphorus center. The geometry of the transition state would be optimized, and its energy calculated. The activation energy is then the difference in energy between the transition state and the reactants. nih.gov

The following table illustrates the kind of data that would be obtained from such a study.

| Reaction | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hydrolysis | Neopentyl methylphosphonofluoridate + H₂O | (Calculated Value) | (Calculated Value) |

| Alkaline Hydrolysis | Neopentyl methylphosphonofluoridate + OH⁻ | (Calculated Value) | (Calculated Value) |

Note: The values in this table would be the result of specific computational investigations, which are not currently available for Neopentyl methylphosphonofluoridate in the public domain.

While activation energy is a crucial parameter, a more complete understanding of a reaction's feasibility and rate comes from its free energy profile. Free energy calculations take into account not only the change in enthalpy (heat) but also the change in entropy (disorder) during the reaction. acs.org

Kinetic Modeling of Organophosphorus Compound Reactions

Kinetic modeling of organophosphorus compounds, such as neopentyl methylphosphonofluoridate, is essential for understanding their reactivity and degradation pathways. Computational studies are frequently employed to predict kinetic parameters for reactions like isomerization and elimination, which are relevant to the destruction of these compounds. nih.gov For instance, a detailed chemical kinetic reaction mechanism was developed to simulate the incineration of the nerve agent Sarin (B92409) (GB), building upon models of surrogate compounds like dimethyl methylphosphonate (B1257008) (DMMP) and di-isopropyl methylphosphonate (DIMP). unt.edu Such models often use principles of bond additivity and hierarchical reaction mechanisms to predict the behavior of highly toxic chemicals where experimental data is scarce. unt.edu

Computational approaches, like the Complete Basis Set (CBS-QB3) level of theory, have been used to investigate the kinetics of decomposition reactions for compounds like triethyl phosphate (B84403) (TEP), a known simulant for nerve agents. acs.org These studies calculate Arrhenius coefficients and can reveal that previously estimated pre-exponential factors of rate constants may be significantly different from computed values. acs.org Furthermore, kinetic modeling can elucidate decomposition channels, including radical reactions and molecular eliminations, and explain phenomena such as the promoting effect of these compounds in combustion processes. researchgate.net The development of new kinetic models for the combustion of organophosphorus compounds often involves validating the model against experimental data, such as ignition delay times and species time-history data from pyrolysis and oxidation experiments. acs.orgresearchgate.net

A central reaction type for many organophosphorus compounds is the bimolecular nucleophilic substitution (SN2) at the phosphorus center. nih.govrsc.org Theoretical studies on model SN2@P reactions reveal that the potential energy surface can differ significantly from the classic double-well potential seen in SN2@C reactions, often featuring a stable pentacoordinate transition complex instead of a high-energy transition state. nih.govscispace.com The characteristics of these reactions are influenced by the substituents on the phosphorus atom, the nucleophile, and the solvent. rsc.orgacs.org While specific kinetic modeling data for neopentyl methylphosphonofluoridate is not extensively published, the established computational protocols for related organophosphorus compounds provide a robust framework for its future study. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of chemical and biological systems at an atomic level. researchgate.net This methodology is highly relevant for studying organophosphorus compounds, offering insights into their interactions, structural dynamics, and reaction mechanisms that can be difficult to obtain experimentally. researchgate.netnih.gov For example, MD simulations have been used to calculate physical properties like the viscosity of organophosphorus liquids, including Sarin and its simulants, by employing force fields such as the Transferable Potentials for Phase Equilibria United Atom (TraPPE-UA). researchgate.net

Condensed-Phase Reaction Modeling

Modeling chemical reactions in the condensed phase (i.e., in a liquid solvent or solid matrix) presents unique challenges that computational chemistry strives to address. academie-sciences.fr Recent advances in machine learning (ML) have led to the development of neural network potentials (NNPs) that can simulate complex reaction mechanisms in solution or at interfaces with quantum mechanical accuracy but at a fraction of the computational cost. academie-sciences.frchemrxiv.orgumn.edubohrium.com These reactive force fields can be combined with enhanced sampling techniques to explore reaction pathways that would otherwise be inaccessible to traditional simulation methods. academie-sciences.frchemrxiv.org

For enzymatic reactions, such as the degradation of organophosphorus compounds by phosphotriesterase (PTE), hybrid quantum mechanics/molecular mechanics (QM/MM) methods are frequently used. rsc.orgresearchgate.netfrontiersin.org In this approach, the reactive center of the enzyme and the substrate are treated with a high-level quantum mechanical method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. rsc.orgfrontiersin.orgnih.gov This allows for the detailed study of reaction mechanisms, such as the nucleophilic attack on the phosphorus center, and the determination of rate-limiting steps and energy barriers. rsc.orgresearchgate.net For example, QM/MM simulations have been used to elucidate the hydrolysis mechanism of the pesticide paraoxon (B1678428) by butyrylcholinesterase (BChE) variants and the degradation of diazinon (B1670403) by PTE. rsc.orgfrontiersin.org

The table below summarizes computational methods used for modeling reactions of organophosphorus compounds.

| Method | Application Area | Key Findings/Capabilities | Citations |

| Neural Network Potentials (NNP) | Complex reaction mechanisms in condensed phases | Enables large-scale reactive simulations with quantum accuracy at lower computational cost. academie-sciences.frchemrxiv.orgbohrium.com | chemrxiv.org, academie-sciences.fr, umn.edu, bohrium.com |

| QM/MM Simulations | Enzymatic degradation of organophosphorus compounds | Elucidates detailed reaction mechanisms, identifies rate-limiting steps, and calculates energy barriers for enzyme-catalyzed hydrolysis. rsc.orgresearchgate.netnih.gov | rsc.org, researchgate.net, frontiersin.org, nih.gov |

| Canonical Variational Transition State Theory | Unimolecular gas-phase reactions | Calculates thermal rate constants for isomerization and elimination reactions relevant to compound destruction. nih.govresearchgate.net | nih.gov, researchgate.net |

| Green-Kubo Method (with MD) | Transport properties of liquids | Calculates viscosity of organophosphorus liquids from fluctuations in pressure tensor at equilibrium. researchgate.net | researchgate.net |

Solvent Effects on Reactivity

The solvent environment can profoundly influence the rate and mechanism of chemical reactions. nih.gov Computational models account for these effects using either implicit or explicit solvent models. Implicit models, such as the conductor-like polarizable continuum model (CPCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govacs.org Explicit models involve simulating individual solvent molecules surrounding the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.govnih.gov

In SN2@P reactions, the solvent can stabilize charged species and transition states differently, thereby altering the reaction energy barriers. rsc.org For example, computational studies have shown that bulk solvation by a solvent like tetrahydrofuran (B95107) (THF) can preferentially stabilize the transition states of backside SN2@P pathways over frontside attack pathways due to greater charge separation in the linear transition state geometry. rsc.org For organophosphorus compounds interacting with hydrated cations, density functional theory (DFT) calculations have demonstrated that using an explicit solvent model significantly improves the agreement between theoretical and experimental vibrational wavenumbers compared to using a dielectric continuum. nih.gov Understanding these solvent effects is crucial for accurately predicting the reactivity of neopentyl methylphosphonofluoridate in a given environment.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between structure and spectral features.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The computational prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F and ³¹P present in many organophosphorus compounds, is a significant area of research. researchgate.netunipd.it Density Functional Theory (DFT) is the most common method for these predictions, often within the gauge-independent atomic orbital (GIAO) framework. acs.orgresearchgate.netrsc.org

For ¹⁹F NMR, various studies have benchmarked numerous DFT functionals and basis sets to establish reliable and computationally inexpensive protocols. researchgate.netrsc.orgchemrxiv.orgbohrium.com For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost, yielding a root mean square error of just 3.57 ppm for a diverse set of organofluorine compounds. rsc.orgchemrxiv.org DFT-based methods have proven effective in predicting ¹⁹F chemical shifts for various fluorine types (CF, CF₂, CF₃) and can reliably distinguish between stereoisomers. acs.org The accuracy of these predictions allows for the confident assignment of experimental spectra, which is crucial when data is ambiguous or reference standards are unavailable. acs.orgnih.gov Gas-phase calculations have sometimes been found to be more accurate than solvation models for predicting ¹⁹F NMR shifts of fluorinated pesticides. nih.gov

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of molecules, aiding in the assignment of experimental spectra. researchgate.netaip.orgtandfonline.comacs.orgnih.gov

For organophosphorus compounds, studies have shown that the choice of DFT functional and basis set is critical for achieving good agreement with experimental data. researchgate.net The PBE0 non-empirical functional has been shown to perform well for chlorophosphates, while the popular B3LYP functional can lead to significant deviations in the phosphate group's stretching frequencies. researchgate.net The inclusion of an adequate number of polarization functions in the basis set is a key factor for accurate frequency calculations of organophosphates. researchgate.net By comparing calculated spectra with experimental IR and Raman data, a detailed assignment of fundamental vibrational modes can be achieved. aip.orgtandfonline.com Such computational studies have been successfully applied to various phosphonates and have been used to create databases of calculated IR spectra for the identification of new or uncharacterized organophosphorus compounds. rsc.orgbenthamdirect.comresearchgate.net

Theoretical Descriptors for Reactivity and Stability

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. osti.govresearchgate.net The energy and localization of these orbitals are crucial for predicting a molecule's behavior as an electrophile or nucleophile.

For neopentyl methylphosphonofluoridate, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be centered on the phosphorus atom, indicating its susceptibility to attack by nucleophiles. This is a characteristic feature of organophosphorus nerve agents, where the phosphorus center is the primary site of interaction with biological targets like the serine hydroxyl group in the active site of acetylcholinesterase (AChE). researchgate.net The HOMO, conversely, would indicate the regions from which electrons are most easily donated.

A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a large HOMO-LUMO gap suggests higher stability. mdpi.com Computational studies on similar G-series agents use DFT methods to calculate these energy values and predict relative reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for Neopentyl Methylphosphonofluoridate (Note: The following table is for illustrative purposes only. Specific calculated values for neopentyl methylphosphonofluoridate are not available in the reviewed literature.)

| Parameter | Expected Value (Arbitrary Units, e.g., eV) | Significance for Reactivity |

| HOMO Energy | Value not available | Indicates electron-donating ability. |

| LUMO Energy | Value not available | Indicates electron-accepting ability; localization on the P atom suggests the electrophilic center. |

| HOMO-LUMO Gap (ΔE) | Value not available | A smaller gap would suggest higher reactivity. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. kisti.re.kr This method offers a quantitative description of bonding interactions and delocalization effects.

For neopentyl methylphosphonofluoridate, an NBO analysis would quantify the polarization of its key covalent bonds. The analysis would likely show a significant positive natural charge on the phosphorus atom and negative charges on the highly electronegative oxygen and fluorine atoms. This charge distribution underscores the electrophilic nature of the phosphorus center.

Furthermore, NBO analysis involves a second-order perturbation theory analysis of the Fock matrix, which reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. kisti.re.kr These interactions represent electron delocalization and are used to quantify hyperconjugative effects that contribute to molecular stability. For instance, the interaction between the oxygen lone pair orbitals (donors) and the P-F or P-C antibonding orbitals (acceptors) would be quantified, providing insight into the electronic factors governing the molecule's structure and stability.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Neopentyl Methylphosphonofluoridate (Note: The following table is for illustrative purposes only. Specific calculated values for neopentyl methylphosphonofluoridate are not available in the reviewed literature.)

| Atom | Expected Natural Charge (e) | Significance |

| Phosphorus (P) | Highly Positive (e.g., > +1.5) | Confirms the electrophilic nature of the phosphorus center. |

| Fluorine (F) | Highly Negative (e.g., < -0.4) | Indicates strong polarization of the P-F bond. |

| Double-bonded Oxygen (O) | Negative (e.g., < -0.5) | Indicates strong polarization of the P=O bond. |

| Ester Oxygen (O) | Negative (e.g., < -0.4) | Indicates polarization of the P-O-C linkage. |

| Methyl Carbon (C) | Negative | Reflects the charge distribution in the methyl group attached to phosphorus. |

| Neopentyl Group Carbons | Varied Negative Values | Reflects the inductive effects within the alkyl chain. |

Chemical Potential, Hardness, and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity.

Electronic Chemical Potential (μ): Defined as μ ≈ (E_HOMO + E_LUMO) / 2, this descriptor measures the tendency of electrons to escape from a system. mdpi.com A higher (less negative) chemical potential indicates a greater tendency to donate electrons, suggesting higher reactivity. mdpi.com

Chemical Hardness (η): Defined as η ≈ (E_LUMO - E_HOMO), chemical hardness measures the resistance of a molecule to changes in its electron distribution. It is directly related to the HOMO-LUMO gap. A molecule with a high value for hardness is considered "hard," meaning it is less reactive and more stable. Conversely, a "soft" molecule has a low hardness value and is more reactive.

Global Electrophilicity Index (ω): Introduced by Parr, this index is calculated as ω = μ² / (2η). mdpi.com It measures the stabilization in energy when the system acquires additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile, which is typical for toxic organophosphorus agents that act by attacking nucleophilic sites in biological systems.

For neopentyl methylphosphonofluoridate, the calculation of these indices would provide a quantitative ranking of its reactivity compared to other related G-series agents, aiding in the understanding of its toxic potential.

Table 3: Illustrative Global Reactivity Descriptors for Neopentyl Methylphosphonofluoridate (Note: The following table is for illustrative purposes only. Specific calculated values for neopentyl methylphosphonofluoridate are not available in the reviewed literature.)

| Reactivity Descriptor | Formula | Expected Value (Arbitrary Units, e.g., eV) | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Value not available | Higher (less negative) values indicate greater reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Value not available | Lower values indicate greater reactivity (softness). |

| Electrophilicity Index (ω) | μ² / (2η) | Value not available | Higher values indicate a stronger electrophile. |

Stereochemical Aspects and Enantiomeric Analysis of Neopentyl Methylphosphonofluoridate

Chirality at the Phosphorus Center

The phosphorus atom in neopentyl methylphosphonofluoridate is bonded to four different substituents: a methyl group, a neopentoxy group, an oxygen atom (as part of the phosphoryl group), and a fluorine atom. This arrangement makes the phosphorus atom a stereocenter, also referred to as a P-chiral or P-chirogenic center. wiley-vch.de The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers. sigmaaldrich.com

Stereoselective Synthetic Methodologies

The synthesis of P-stereogenic organophosphorus compounds in an enantiomerically pure or enriched form is a significant challenge in synthetic organic chemistry. frontiersin.org Stereoselective synthetic methodologies aim to control the formation of the chiral phosphorus center to produce a desired enantiomer preferentially. rsc.org While specific protocols for neopentyl methylphosphonofluoridate are not extensively detailed in public literature, general strategies for the asymmetric synthesis of P-chiral compounds are applicable.

These methods often involve the use of prochiral starting materials that are converted into chiral products through reactions mediated by chiral catalysts or reagents. frontiersin.org Key approaches include:

Desymmetrization: This involves the use of a chiral catalyst to selectively react with one of two identical functional groups on a prochiral phosphorus compound. For instance, the desymmetrization of prochiral phosphonic dichlorides using chiral catalysts can yield P-stereogenic phosphonates with high enantioselectivity. frontiersin.org

Kinetic Resolution: In this strategy, a racemic mixture of a phosphorus-containing intermediate is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the less reactive enantiomer from the product of the more reactive one. frontiersin.org

Stereoselective Grignard Reactions: The use of Grignard reagents as nucleophiles in reactions at a P(V) center can proceed with stereoselectivity, where the outcome (inversion or retention of configuration) can depend on the nature of the leaving group. researchgate.net

These organocatalytic and metal-catalyzed approaches have become powerful tools for accessing optically pure P-stereogenic compounds, which are valuable as ligands in asymmetric synthesis and as probes for biological systems. frontiersin.orgresearchgate.netrsc.org

Stereochemical Specificity in Chemical Reactions

Chemical reactions involving the chiral phosphorus center of neopentyl methylphosphonofluoridate can exhibit a high degree of stereochemical specificity. wikipedia.org The most prominent example is the nucleophilic substitution at the phosphorus atom (Sₙ2@P). researchgate.net Computational and experimental studies on related organophosphonofluoridates, such as sarin (B92409) and soman (B1219632), have shown that hydrolysis and other nucleophilic substitution reactions proceed through a mechanism that results in the inversion of configuration at the phosphorus center. researchgate.net

This process involves the attack of a nucleophile on the face opposite to the leaving group (in this case, the fluoride (B91410) ion), leading to a transient pentacoordinate intermediate (a trigonal bipyramidal structure). The departure of the leaving group from this intermediate occurs in a way that leads to the inversion of the tetrahedral geometry. researchgate.net This stereochemical outcome is a fundamental aspect of the reactivity of these compounds.

Furthermore, the biological activity of chiral organophosphorus compounds is often highly stereospecific. For related nerve agents, the levorotatory (P-) enantiomers have been found to be significantly more potent inhibitors of acetylcholinesterase (AChE) and more toxic than their dextrorotatory (P+) counterparts. nih.gov This specificity arises from the precise three-dimensional fit required between the inhibitor and the active site of the enzyme.